Cas no 2866254-41-1 ((2S)-2-bromo-2-cyclohexylacetic acid)
(2S)-2-bromo-2-cyclohexylacetic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-bromo-2-cyclohexylacetic acid
- EN300-37475876
- 2866254-41-1
-
- Inchi: 1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
- InChI Key: HQZXUBBDWRDPCS-ZETCQYMHSA-N
- SMILES: Br[C@H](C(=O)O)C1CCCCC1
Computed Properties
- Exact Mass: 220.00989g/mol
- Monoisotopic Mass: 220.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
(2S)-2-bromo-2-cyclohexylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37475876-0.05g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 0.05g |
$162.0 | 2025-03-16 | |
| Enamine | EN300-37475876-0.1g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 0.1g |
$241.0 | 2025-03-16 | |
| Enamine | EN300-37475876-0.25g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 0.25g |
$347.0 | 2025-03-16 | |
| Enamine | EN300-37475876-0.5g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 0.5g |
$546.0 | 2025-03-16 | |
| Enamine | EN300-37475876-1.0g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 1.0g |
$699.0 | 2025-03-16 | |
| Enamine | EN300-37475876-2.5g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 2.5g |
$1370.0 | 2025-03-16 | |
| Enamine | EN300-37475876-5.0g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 5.0g |
$2028.0 | 2025-03-16 | |
| Enamine | EN300-37475876-10.0g |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95.0% | 10.0g |
$3007.0 | 2025-03-16 | |
| Aaron | AR0280GP-50mg |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95% | 50mg |
$248.00 | 2025-02-15 | |
| Aaron | AR0280GP-100mg |
(2S)-2-bromo-2-cyclohexylacetic acid |
2866254-41-1 | 95% | 100mg |
$357.00 | 2025-02-15 |
(2S)-2-bromo-2-cyclohexylacetic acid Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
Additional information on (2S)-2-bromo-2-cyclohexylacetic acid
Comprehensive Overview of (2S)-2-bromo-2-cyclohexylacetic acid (CAS No. 2866254-41-1)
(2S)-2-bromo-2-cyclohexylacetic acid (CAS No. 2866254-41-1) is a chiral organic compound with significant applications in pharmaceutical synthesis and fine chemical industries. Its unique bromo-cyclohexyl structure makes it a valuable intermediate for asymmetric synthesis, particularly in the development of bioactive molecules. The compound's stereochemical purity and reactivity have garnered attention from researchers exploring novel drug candidates and agrochemicals.
In recent years, the demand for chiral building blocks like (2S)-2-bromo-2-cyclohexylacetic acid has surged due to advancements in enantioselective catalysis and green chemistry. This aligns with the growing focus on sustainable synthesis methods, a topic frequently searched in AI-driven drug discovery platforms. The compound's cyclohexyl moiety contributes to lipophilicity, a property highly relevant in optimizing drug bioavailability—a key concern in modern pharmaceutical R&D.
The synthetic utility of CAS 2866254-41-1 extends to peptide mimetics and small molecule inhibitors, addressing trending research areas such as protein-protein interaction modulation. Analytical techniques like HPLC chiral separation and NMR spectroscopy are critical for quality control, reflecting the compound's importance in high-precision chemical manufacturing. These methodologies are frequently queried in scientific databases, indicating strong industry interest.
From a commercial perspective, (2S)-2-bromo-2-cyclohexylacetic acid serves as a strategic material for contract research organizations (CROs) developing next-generation therapeutics. Its application in structure-activity relationship (SAR) studies responds to the pharmaceutical sector's need for molecular diversification—a hot topic in combinatorial chemistry forums. The compound's carboxylic acid functionality further enables diverse derivatization pathways, a feature often highlighted in medicinal chemistry publications.
Environmental considerations surrounding halogenated compounds have prompted innovations in the recycling of bromo-byproducts during synthesis of 2866254-41-1. This addresses the circular economy trend increasingly searched in chemical sustainability contexts. Regulatory-compliant production processes for this compound incorporate atom economy principles, aligning with green chemistry metrics that dominate contemporary literature.
In material science applications, the cyclohexylacetic acid backbone of this compound shows promise for designing liquid crystal precursors—an area gaining traction in advanced display technology research. The stereocenter at C-2 position enables precise control over molecular self-assembly, a property extensively studied for nanostructured materials development.
Quality specifications for CAS 2866254-41-1 typically emphasize enantiomeric excess (>98% ee) and residual solvent levels, reflecting stringent requirements for GMP-grade intermediates. These parameters are crucial for researchers investigating chiral auxiliaries and asymmetric synthesis routes—topics consistently ranking high in organic chemistry search queries.
The compound's stability profile under various pH conditions makes it suitable for prodrug development, particularly for targeted drug delivery systems. This application intersects with trending searches about bioconjugation techniques and payload-linker chemistry in antibody-drug conjugates (ADCs).
Emerging studies suggest potential utility of (2S)-2-bromo-2-cyclohexylacetic acid derivatives in enzyme inhibition, particularly for hydrolase-class targets. This connects with growing interest in mechanistic enzymology and transition-state analogs, as evidenced by rising publication rates in biochemical journals.
From a market perspective, suppliers of 2866254-41-1 increasingly highlight scale-up capabilities and regulatory documentation support—features highly valued in pharmaceutical outsourcing decisions. The compound's patent landscape shows strategic positioning in innovator drug pipelines, making it a subject of interest for competitive intelligence analysts.
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